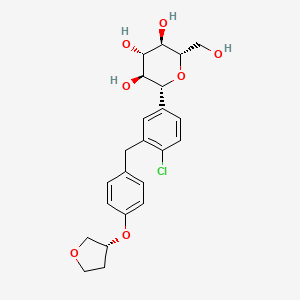
(2R, 3S, 4S, 5R, 6S)-Empagliflozin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R, 3S, 4S, 5R, 6S)-Empagliflozin is a chemical compound known for its role as a sodium-glucose co-transporter 2 inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus by helping to lower blood sugar levels. The compound works by preventing the reabsorption of glucose in the kidneys, thus promoting its excretion through urine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R, 3S, 4S, 5R, 6S)-Empagliflozin involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include glycosylation reactions, protection and deprotection of hydroxyl groups, and the introduction of the glucose moiety. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2R, 3S, 4S, 5R, 6S)-Empagliflozin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and pH levels being crucial for optimal results.
Major Products
Aplicaciones Científicas De Investigación
(2R, 3S, 4S, 5R, 6S)-Empagliflozin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Investigated for its effects on glucose metabolism and its potential role in treating other metabolic disorders.
Medicine: Extensively studied for its efficacy and safety in treating type 2 diabetes mellitus. Research is also ongoing to explore its potential benefits in cardiovascular and renal health.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Mecanismo De Acción
The mechanism of action of (2R, 3S, 4S, 5R, 6S)-Empagliflozin involves the inhibition of the sodium-glucose co-transporter 2 in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets include the sodium-glucose co-transporter 2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function.
Comparación Con Compuestos Similares
Similar Compounds
- Dapagliflozin
- Canagliflozin
- Ertugliflozin
Uniqueness
(2R, 3S, 4S, 5R, 6S)-Empagliflozin is unique due to its high selectivity for the sodium-glucose co-transporter 2, which results in fewer off-target effects and a better safety profile. Additionally, it has been shown to provide cardiovascular and renal benefits beyond its glucose-lowering effects, making it a preferred choice for many patients with type 2 diabetes mellitus.
Propiedades
Fórmula molecular |
C23H27ClO7 |
|---|---|
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m1/s1 |
Clave InChI |
OBWASQILIWPZMG-XJZBYQAASA-N |
SMILES isomérico |
C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)Cl |
SMILES canónico |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


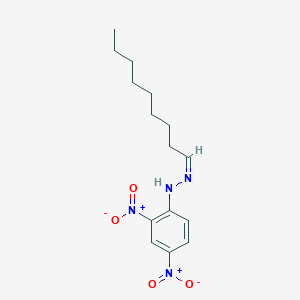
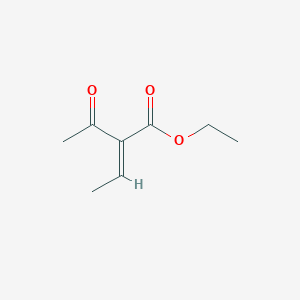
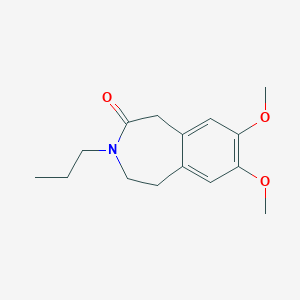
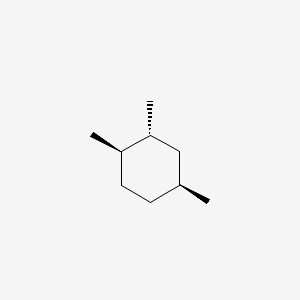
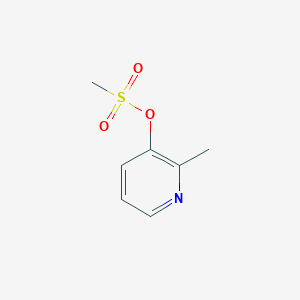

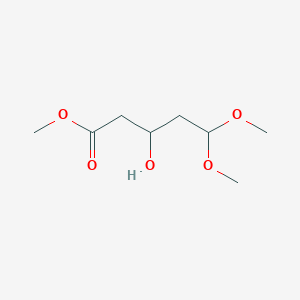
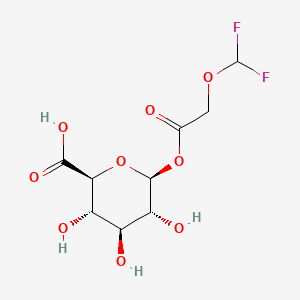
![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
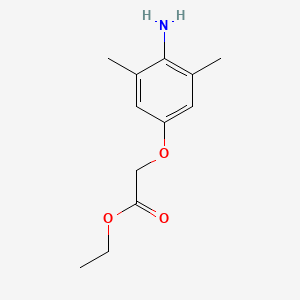
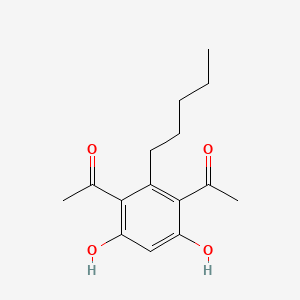
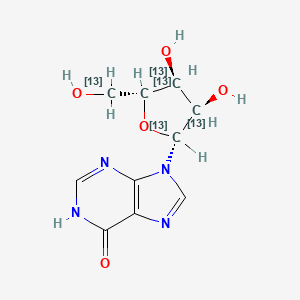
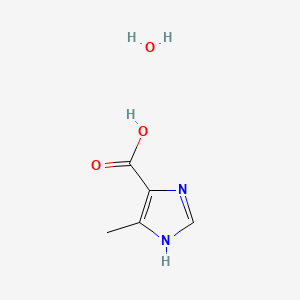
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
